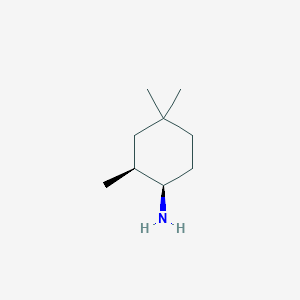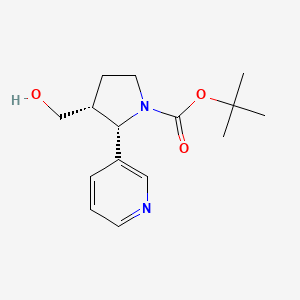![molecular formula C9H9ClN2S B13030145 Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
Benzo[b]thiophene-4-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-4-carboximidamide hydrochloride is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a fused benzene and thiophene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-4-carboximidamide hydrochloride typically involves the reaction of benzo[b]thiophene with suitable reagents to introduce the carboximidamide group. One common method involves the use of aryne intermediates and alkynyl sulfides . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .
Applications De Recherche Scientifique
Benzo[b]thiophene-4-carboximidamide hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential therapeutic agent.
Medicine: It has shown promise in medicinal chemistry for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, including semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism of action of benzo[b]thiophene-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-2-carboxamidine: Another benzothiophene derivative with similar structural features but different functional groups.
4-Iodobenzo[b]thiophene-2-carboxamidine: A derivative with an iodine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
Benzo[b]thiophene-4-carboximidamide hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9ClN2S |
|---|---|
Poids moléculaire |
212.70 g/mol |
Nom IUPAC |
1-benzothiophene-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H8N2S.ClH/c10-9(11)7-2-1-3-8-6(7)4-5-12-8;/h1-5H,(H3,10,11);1H |
Clé InChI |
MHODIFODVIDHOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CSC2=C1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)

![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)






![4-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B13030107.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)
![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
